¹⁵N is a valuable tracer isotope for studying nitrogen metabolism in various organisms. Methylamine-15N hydrochloride can be incorporated into cells and track the movement and transformation of nitrogen-containing compounds. This allows researchers to investigate processes like amino acid synthesis, protein turnover, and nitrogen fixation in plants and microbes. Source: Applications of Stable Isotopes in Ecological Research, Kevin Hicks et al. (2016): )
¹⁵N has a much higher nuclear magnetic resonance (NMR) sensitivity compared to the more abundant nitrogen-14 (¹⁴N). Methylamine-15N hydrochloride can be used in NMR spectroscopy experiments to study the structure and dynamics of biological molecules containing nitrogen atoms. This provides detailed information about protein folding, enzyme function, and interactions between molecules. Source: NMR Spectroscopy of Nitrogen, H. Duddeck (1995):
Similar to NMR, the presence of ¹⁵N allows for easier detection and quantification of methylamine using mass spectrometry techniques. Methylamine-15N hydrochloride can be used as an internal standard for mass spectrometry experiments involving methylamine or other nitrogen-containing compounds. This helps researchers accurately measure the concentration of these molecules in their samples. Source: Quantitative Isotope Dilution Mass Spectrometry, Michael L. Gross (2000):
Methylamine-15N hydrochloride is a stable isotope-labeled compound with the molecular formula CHNH·HCl, where the nitrogen atom is replaced by the nitrogen-15 isotope. This compound is primarily utilized in scientific research, particularly for tracing and studying nitrogen-related biochemical processes due to its isotopic labeling. The presence of nitrogen-15 allows researchers to track the movement and transformation of nitrogen atoms in various reactions, making it a valuable tool in both chemical and biological studies .
Methylamine-15N hydrochloride plays a significant role in biological research, particularly in studies related to nitrogen metabolism. The nitrogen-15 isotope serves as a tracer, allowing scientists to monitor how nitrogen is utilized within biological systems. This is crucial for understanding metabolic pathways and the role of nitrogen in various biochemical processes, including amino acid synthesis and energy production .
The synthesis of methylamine-15N hydrochloride typically involves the reaction of formaldehyde with ammonium chloride in the presence of a nitrogen-15 labeled ammonia source. The reaction can be summarized as follows:
In an industrial setting, this process can be scaled up by using larger quantities of formaldehyde and ammonium chloride, followed by the introduction of nitrogen-15 labeled ammonia. The reaction mixture is then heated and distilled to obtain the desired product, which is purified through recrystallization from absolute alcohol .
Research involving methylamine-15N hydrochloride often focuses on its interactions within biochemical pathways. Studies have demonstrated its incorporation into various metabolic products, such as N-methylglutamate during high oxygenation conditions in microbial species. These interactions provide insights into how methylamine derivatives participate in broader metabolic networks .
Methylamine-15N hydrochloride can be compared with several similar compounds, which include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylamine hydrochloride | CHNH·HCl | No isotopic labeling; commonly used as a reagent |
Dimethylamine hydrochloride | (CH)NH·HCl | Contains two methyl groups; used in various applications |
Ethylamine hydrochloride | CHCHNH·HCl | Longer carbon chain; different reactivity profile |
Methylamine-15N hydrochloride's uniqueness lies in its isotopic labeling with nitrogen-15, which distinguishes it from other similar compounds that lack this feature. This isotopic labeling enhances its utility in tracing studies, making it particularly valuable for research focused on nitrogen dynamics .
Irritant